molecular formula C11H11N3O B13297123 5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13297123
M. Wt: 201.22 g/mol
InChI Key: RESRIPQTTMNBIX-UHFFFAOYSA-N
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Description

5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method includes the reaction of 3-methyl-1H-pyrazole with a suitable pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl groups on the pyrazole and pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenyl-1H-pyrazole: Similar pyrazole structure but with a phenyl group instead of a pyridine ring.

    6-Methyl-3-pyridinecarboxaldehyde: Similar pyridine structure but without the pyrazole ring.

Uniqueness

5-Methyl-6-(3-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is unique due to the combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-methyl-6-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-5-10(7-15)6-12-11(8)14-4-3-9(2)13-14/h3-7H,1-2H3

InChI Key

RESRIPQTTMNBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2C)C=O

Origin of Product

United States

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